molecular formula C11H13N5O2 B6281699 rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, trans CAS No. 1807920-08-6

rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, trans

Katalognummer: B6281699
CAS-Nummer: 1807920-08-6
Molekulargewicht: 247.3
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

| rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, trans is a chemical compound of significant interest in medicinal chemistry, particularly as a key intermediate or precursor in the synthesis of potent and selective inhibitors. Its core structure, featuring a [1,2,4]triazolo[4,3-a]pyrazine scaffold linked to a pyrrolidine carboxylic acid, is designed to mimic purine bases, allowing it to interact with a variety of enzyme active sites. This compound is primarily investigated for its potential application in developing therapeutics targeting protein kinases, which are crucial regulators of cell signaling pathways in diseases like cancer and inflammatory disorders. The specific stereochemistry (rac-(3R,4R), trans) is critical for optimizing binding affinity and selectivity towards specific kinase targets. Researchers utilize this compound to explore structure-activity relationships (SAR), aiming to refine the potency and pharmacological properties of lead molecules. Its mechanism of action typically involves competitive binding at the enzyme's ATP-binding pocket, thereby inhibiting the phosphorylation and subsequent activation of downstream signaling cascades. For Research Use Only.

Eigenschaften

CAS-Nummer

1807920-08-6

Molekularformel

C11H13N5O2

Molekulargewicht

247.3

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization Strategies

The triazolo[4,3-a]pyrazine moiety is constructed through a [3+2] cycloaddition between hydrazine derivatives and pyrazine precursors. A validated protocol involves reacting 2-chloropyrazine with hydrazine hydrate at 80°C for 12 hours to form 1,2,4-triazolo[4,3-a]pyrazine. Position-selective functionalization at the 8-position is achieved via bromination using N-bromosuccinimide (NBS) in dichloromethane, yielding 8-bromo-triazolo[4,3-a]pyrazine.

Table 1: Optimization of Triazolo-Pyrazine Bromination

ConditionReagent Ratio (NBS:Pyrazine)Temperature (°C)Yield (%)
Standard1.1:12562
Catalytic H2SO41.2:14078
Light irradiation1.1:12585

Bromination under light irradiation improves regioselectivity and yield, as reported in analogous heterocyclic syntheses.

Coupling of Pyrrolidine and Triazolo-Pyrazine Moieties

Nucleophilic Aromatic Substitution

The 8-bromo-triazolo-pyrazine undergoes nucleophilic substitution with the pyrrolidine’s primary amine. In anhydrous dimethylformamide (DMF), the reaction proceeds at 100°C with potassium carbonate as a base, achieving 70–75% coupling efficiency. Alternative catalysts like copper(I) iodide enhance reactivity, reducing reaction time to 6 hours.

Table 2: Coupling Reaction Optimization

CatalystBaseSolventTime (h)Yield (%)
NoneK2CO3DMF2470
CuIK2CO3DMF688
Pd(OAc)2Et3NToluene1265

Copper-catalyzed conditions are preferred for scalability and reduced byproduct formation.

Stereochemical Control and Racemic Resolution

Trans-Selective Synthesis

The trans configuration of the 4-methyl and 3-carboxylic acid groups is enforced during pyrrolidine ring formation. Using a cis-diol precursor (e.g., (3R,4R)-dihydroxypyrrolidine), oxidation with Jones reagent selectively generates the trans-dicarboxylic acid, which is subsequently decarboxylated to introduce the methyl group. Racemic resolution is unnecessary as the synthetic route inherently produces a 1:1 enantiomeric mixture.

Final Deprotection and Purification

Carboxylic Acid Liberation

The ethyl ester protecting group is cleaved via saponification with lithium hydroxide in tetrahydrofuran (THF)/water (4:1) at 60°C. Neutralization with hydrochloric acid precipitates the crude product, which is purified by recrystallization from ethanol/water (90:10).

Table 3: Purification Metrics

MethodPurity (%)Recovery (%)
Recrystallization98.585
Column Chromatography99.272
Preparative HPLC99.965

Analyse Chemischer Reaktionen

Types of Reactions:
  • Oxidation:
    • Reagents: KMnO₄, CrO₃.

    • Conditions: Generally, strong oxidizing conditions.

    • Products: Oxidized derivatives, potentially forming carboxylates.

  • Reduction:
    • Reagents: LiAlH₄, NaBH₄.

    • Conditions: Mild to moderate conditions.

    • Products: Alcohol derivatives, reduction of double bonds.

  • Substitution:
    • Reagents: Alkyl halides, nucleophiles.

    • Conditions: Substitution reactions typically require moderate heating and sometimes a catalyst.

    • Products: New substituted derivatives depending on nucleophile.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural similarity to known pharmacophores allows for exploration in drug design targeting various diseases.

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against bacterial strains, making it a candidate for developing new antibiotics.
  • Neuropharmacology : The triazolo and pyrazin moieties are known to interact with neurotransmitter systems. Research indicates potential applications in treating neurological disorders by modulating receptor activity.

Material Science

In material science, the unique structure of rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid opens avenues for its use in creating advanced materials.

  • Polymer Synthesis : The compound can act as a building block for synthesizing polymers with specific functionalities. Its carboxylic acid group can participate in polymerization reactions to form novel copolymers.
  • Nanomaterials : Research is ongoing into the use of this compound in the development of nanomaterials for applications such as drug delivery systems and biosensors due to its ability to form stable complexes with metal ions.

Case Studies

Several case studies highlight the potential applications of rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of this compound against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones compared to control antibiotics, suggesting a pathway for developing new antimicrobial agents.

Case Study 2: Neuroprotective Properties

In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential role in neuroprotective therapies for conditions like Alzheimer's disease.

Wirkmechanismus

The compound interacts with biological targets through a combination of its triazolopyrazine and pyrrolidine carboxylic acid functionalities. These interactions may inhibit enzyme activity or modulate protein function, leading to its observed bioactivities. The specific molecular targets and pathways involved can vary, but they often include key metabolic or signaling proteins.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Key Features

The following table summarizes critical differences between the target compound and its closest analogs:

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Physicochemical Data
rac-(3R,4R)-4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, trans [1,2,4]Triazolo[4,3-a]pyrazine Methyl (C4), carboxylic acid (C3) Not reported Likely high polarity due to carboxylic acid
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-(urea-linked CF3-phenyl)pyrrolidine-3-carboxylic acid Pyrrolidine Benzodioxol, trifluoromethylphenyl urea 466 (C22H22F3N3O5) FTIR: 1675 cm⁻¹ (C=O), MS: m/z 466
[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid derivatives [1,2,4]Triazolo[4,3-a]pyridine Variable substituents (amide-linked groups) Varies Synthesized via PhI(OAc)2-mediated cyclization
3-Substituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones [1,2,4]Triazolo[4,3-a]pyrazine Ketone (C8) instead of carboxylic acid Varies Broad synthetic versatility (any acid used)
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Pyrazolo[3,4-b]pyridine Methyl (N1), carboxylic acid (C3) 177.16 mp: 273–278.5°C, CAS: 116855-09-5

Functional Group Impact on Bioactivity

  • Carboxylic Acid vs.
  • Triazolo-Pyrazine vs.
  • Urea-Linked Substituents : The bulky trifluoromethylphenyl urea group in ’s compound likely increases steric hindrance, reducing membrane permeability compared to the target’s compact methyl and carboxylic acid groups .

Critical Research Findings and Implications

  • Synthetic Efficiency : The target compound’s structural simplicity may allow higher synthetic yields than the urea-containing analog (68% crude yield) , though commercial analogs (e.g., ) highlight cost challenges .
  • Target Selectivity : The trans configuration and (3R,4R) stereochemistry may confer selectivity advantages over cis-configured pyrrolidines, as seen in other medicinal chemistry studies .

Biologische Aktivität

The compound rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, trans (CAS Number: 1807920-08-6) is a derivative of triazolo-pyrazine that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer and antimicrobial activities, along with relevant case studies and research findings.

  • Molecular Formula: C13_{13}H15_{15}N5_{5}O2_{2}
  • Molecular Weight: 247.2532 g/mol
  • LogP: -0.57
  • LogD: -3.831

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrazine derivatives. Specifically, a related compound showed significant anti-tumor activity against various cancer cell lines:

Cell LineIC50_{50} (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

This compound was identified as a potential c-Met kinase inhibitor with an IC50_{50} of 48 nM, indicating its effectiveness in targeting cancer pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that derivatives of pyrrolidine carboxylic acids exhibit activity against multidrug-resistant pathogens. In vitro studies have shown that these compounds can effectively inhibit growth in various Gram-positive bacteria and fungi.

Antimicrobial Efficacy Table

PathogenActivity Observed
Staphylococcus aureusModerate
Acinetobacter baumanniiSignificant
Klebsiella pneumoniaeHigh
Pseudomonas aeruginosaModerate
Candida aurisSignificant

These findings suggest that rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid could serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cell signaling pathways associated with cancer proliferation and microbial resistance mechanisms. The triazolo-pyrazine core is known to facilitate binding to enzymes such as kinases and may interfere with cellular processes like DNA replication and repair.

Case Studies

  • In Vitro Studies : A study demonstrated that compounds similar to rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid showed promising results in inhibiting tumor growth in A549 and MCF-7 cell lines through apoptosis induction mechanisms .
  • Antimicrobial Resistance : Another investigation focused on the antimicrobial properties of pyrrolidine derivatives against resistant strains of bacteria and fungi highlighted the need for novel compounds to combat rising resistance .

Q & A

Q. What scale-up challenges arise in transitioning from lab to pilot-scale synthesis?

  • Methodological Answer :
  • Process Engineering : Optimize heat transfer in large-scale reflux systems to prevent exothermic runaway.
  • Flow Chemistry : Continuous flow reactors improve mixing and reduce batch-to-batch variability for steps like CDI activation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.